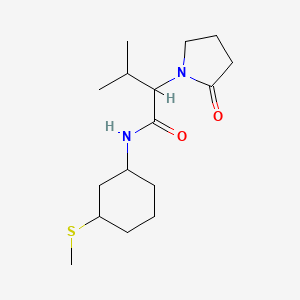
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular weight of 365.56 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It can also reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide in lab experiments include its ability to cross the blood-brain barrier and its neuroprotective properties. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
1. Investigating the potential use of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide in the treatment of other neurological disorders such as depression and anxiety.
2. Studying the long-term effects of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide on cognitive function and brain health.
3. Developing more efficient synthesis methods for 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide to increase its availability for research purposes.
4. Investigating the potential use of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide involves the reaction between 3-methylcyclohexanone and 3-methylthiophene-2-carboxylic acid, followed by the addition of pyrrolidine and butylamine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It has been found to have neuroprotective properties and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c1-11(2)15(18-9-5-8-14(18)19)16(20)17-12-6-4-7-13(10-12)21-3/h11-13,15H,4-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAPOEICBUWVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC(C1)SC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylsulfanylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

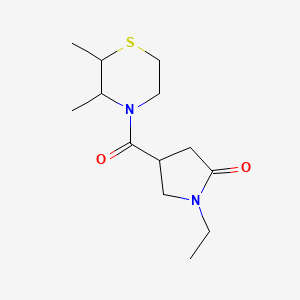

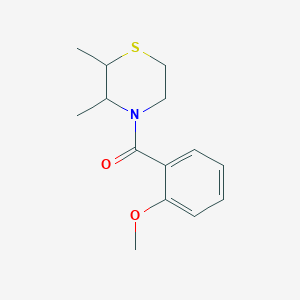
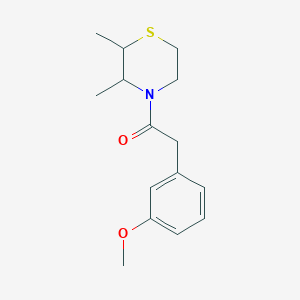
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)


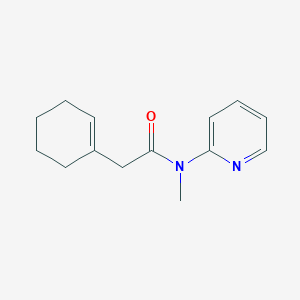
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)


